molecular formula C10H13N3 B12328463 6-(2-Aminoethyl)-1-methyl-1H-indazole CAS No. 1159511-56-4

6-(2-Aminoethyl)-1-methyl-1H-indazole

Cat. No.: B12328463
CAS No.: 1159511-56-4
M. Wt: 175.23 g/mol
InChI Key: KQWMUDLVXSUOOS-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-1-methyl-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features an aminoethyl group attached to the sixth position of the indazole ring and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-1-methyl-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 6-bromo-1-methyl-1H-indazole with ethylenediamine under basic conditions can yield the desired product.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the indazole ring.

Scientific Research Applications

6-(2-Aminoethyl)-1-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: The compound’s derivatives are explored for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Aminoethyl)-1H-indazole: Lacks the methyl group at the first position.

    1-Methyl-1H-indazole: Lacks the aminoethyl group.

    6-(2-Hydroxyethyl)-1-methyl-1H-indazole: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

6-(2-Aminoethyl)-1-methyl-1H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical and biological properties. The aminoethyl group enhances its solubility and reactivity, while the methyl group can influence its binding affinity and specificity towards molecular targets.

Properties

CAS No.

1159511-56-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1-methylindazol-6-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3

InChI Key

KQWMUDLVXSUOOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CCN)C=N1

Origin of Product

United States

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